Potassium;2-formylpropanedinitrile
Description
Potassium;2-formylpropanedinitrile is a potassium salt of 2-formylpropanedinitrile, a compound characterized by a formyl group (-CHO) attached to a propanedinitrile backbone. The compound’s reactivity and stability are influenced by the electron-withdrawing nitrile groups and the formyl moiety, which may enable applications in organic synthesis or coordination chemistry.
Properties
IUPAC Name |
potassium;2-formylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN2O.K/c5-1-4(2-6)3-7;/h3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQFTCAPSNXTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[C-](C#N)C#N.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HKN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 2-Formylpropanedinitrile Sodium (CAS 239118-84-4)
Key Differences and Similarities :
- Counterion Effect: The sodium analog (C₄HN₂O·Na, MW 116.05) differs only in the alkali metal counterion (Na⁺ vs. K⁺) . Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to larger ionic radii and lower lattice energies.
- Reactivity : Both compounds share the same organic anion (2-formylpropanedinitrile), suggesting similar reactivity in nucleophilic additions or redox reactions involving the formyl group.
- Data Limitations : Physical/chemical properties (e.g., melting point, stability) and safety data for both compounds are unavailable, limiting practical comparisons .
Functional Group Variant: 2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile (CAS 32827-61-5)
Key Differences and Similarities :
- Substituent Impact: This derivative (C₅H₅N₃S, MW 139.18) replaces the formyl group with methylamino (-NHCH₃) and sulfanyl (-SH) groups . The sulfur and amine functionalities introduce nucleophilic and redox-active sites, contrasting with the electrophilic aldehyde in Potassium;2-formylpropanedinitrile.
- Applications : The sulfanyl group may enable thiol-based coupling reactions or metal coordination, whereas the formyl group in the target compound is more suited for condensation reactions (e.g., forming Schiff bases).
- Stability : Thiols are prone to oxidation, making this derivative less stable under aerobic conditions compared to the aldehyde-containing analog.
Research Findings and Limitations
- Structural Reactivity: The formyl group in this compound likely enhances electrophilic reactivity compared to the sulfanyl/methylamino derivative, which offers nucleophilic and metal-binding capabilities .
- Counterion Influence : While potassium may improve solubility, experimental validation is absent. Sodium analogs are often preferred in pharmaceutical formulations due to cost and biocompatibility, but this remains speculative without data .
- Critical Data Gaps : Missing physicochemical and safety parameters (e.g., toxicity, thermal stability) hinder definitive comparisons. Further studies are needed to explore synthesis routes, stability under varying conditions, and industrial applicability.
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